molecular formula C7H14N2O2 B8547304 methyl (2S)-1-methylpiperazine-2-carboxylate CAS No. 939983-64-9

methyl (2S)-1-methylpiperazine-2-carboxylate

Katalognummer: B8547304
CAS-Nummer: 939983-64-9
Molekulargewicht: 158.20 g/mol
InChI-Schlüssel: XJZSEVGWLANZJK-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (2S)-1-methylpiperazine-2-carboxylate is an organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a carboxylate ester group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-1-methylpiperazine-2-carboxylate typically involves the reaction of piperazine with methyl chloroformate under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the carbonyl carbon of methyl chloroformate, leading to the formation of the desired ester.

Reaction Conditions:

    Reagents: Piperazine, methyl chloroformate

    Solvent: Anhydrous dichloromethane

    Base: Triethylamine

    Temperature: Room temperature

    Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield and purity of the product. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (2S)-1-methylpiperazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding alcohol.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvent: acetonitrile; temperature: 0-25°C.

    Reduction: Lithium aluminum hydride; solvent: tetrahydrofuran; temperature: 0-25°C.

    Hydrolysis: Hydrochloric acid or sodium hydroxide; solvent: water; temperature: reflux.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding alcohol.

    Hydrolysis: Corresponding carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Methyl (2S)-1-methylpiperazine-2-carboxylate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Wirkmechanismus

The mechanism of action of methyl (2S)-1-methylpiperazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Vergleich Mit ähnlichen Verbindungen

Methyl (2S)-1-methylpiperazine-2-carboxylate can be compared with other piperazine derivatives, such as:

  • Methyl (2S)-1-ethylpiperazine-2-carboxylate
  • Methyl (2S)-1-propylpiperazine-2-carboxylate
  • Methyl (2S)-1-butylpiperazine-2-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group and carboxylate ester group influences its reactivity and interaction with molecular targets, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

939983-64-9

Molekularformel

C7H14N2O2

Molekulargewicht

158.20 g/mol

IUPAC-Name

methyl (2S)-1-methylpiperazine-2-carboxylate

InChI

InChI=1S/C7H14N2O2/c1-9-4-3-8-5-6(9)7(10)11-2/h6,8H,3-5H2,1-2H3/t6-/m0/s1

InChI-Schlüssel

XJZSEVGWLANZJK-LURJTMIESA-N

Isomerische SMILES

CN1CCNC[C@H]1C(=O)OC

Kanonische SMILES

CN1CCNCC1C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.